molecular formula C3HBr2NS B130459 2,5-Dibromothiazole CAS No. 4175-78-4

2,5-Dibromothiazole

Cat. No.: B130459
CAS No.: 4175-78-4
M. Wt: 242.92 g/mol
InChI Key: XIBIQFJKUZZLLX-UHFFFAOYSA-N
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Description

2,5-Dibromothiazole (CAS 4175-78-4) is a brominated heterocyclic compound with the molecular formula C₃HBr₂NS and a molecular weight of 242.92 g/mol . It features a five-membered thiazole ring substituted with bromine atoms at positions 2 and 3. This compound is synthesized via halogenation reactions or Pd-catalyzed cross-couplings, yielding moderate to high purity (>97% GC) . Its melting point ranges between 47–49°C, and it is widely used in Suzuki couplings, Stille reactions, and as a precursor in pharmaceutical and agrochemical synthesis . Safety data classify it as a skin, eye, and respiratory irritant (GHS H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromothiazole can be synthesized through various methods. One common synthetic route involves the bromination of thiazole. Specifically, thiazole is dissolved in an aqueous bromination solution of ferric bromide and reacted for a period of time to yield this compound . Another method involves the reaction of 2,5-diaminothiazole with bromine in the presence of copper sulfate and sodium nitrite under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization using solvents like ethanol .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromothiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation can produce thiazole oxides .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: 2,5-Dibromothiazole serves as a crucial intermediate in the synthesis of various thiazole derivatives. Its ability to undergo substitution reactions allows chemists to create diverse compounds with tailored properties.
  • Case Study: In one study, researchers utilized this compound in the synthesis of epothilone analogues, which demonstrated enhanced cytotoxicity against ovarian carcinoma cells. This underscores its potential in developing new anticancer agents .

2. Biological Activity:

  • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown minimum inhibitory concentration (MIC) values against bacteria such as Staphylococcus aureus and fungi like Aspergillus fumigatus, indicating its potential as a therapeutic agent .
  • Mechanism of Action: The compound's biological effects may involve inhibition of key enzymes related to disease processes. Studies have suggested that it can inhibit IκB Kinase activity, which is crucial in cancer and inflammatory pathways .

3. Pharmaceutical Development:

  • Drug Intermediates: this compound is used in the development of pharmaceutical compounds with potential therapeutic effects. Its derivatives have been explored for their anticancer and anti-inflammatory properties .
  • Structure-Activity Relationship (SAR): Variations in substituents on the thiazole ring significantly affect biological activity. Compounds modified with amino or other functional groups have exhibited enhanced potency against various biological targets .

4. Material Science:

  • Advanced Materials: The compound is also employed in material science for developing specialty chemicals and advanced materials due to its unique chemical properties and reactivity profile.

Mechanism of Action

The mechanism of action of 2,5-Dibromothiazole involves its interaction with various molecular targets. The bromine atoms on the thiazole ring make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify the structure and function of biological molecules, leading to various biological effects. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Properties of Brominated Thiazoles and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features References
2,5-Dibromothiazole C₃HBr₂NS 242.92 47–49 Planar thiazole ring; Br at C2 and C5
2,4-Dibromothiazole C₃HBr₂NS 242.92 N/A Br at C2 and C4; planar but disordered
2,5-Dibromoselenophene C₄H₂Br₂Se 316.83 N/A Selenium replaces sulfur; Br at C2 and C5
4,6-Dibromo-2-mercaptobenzothiazole C₇H₃Br₂NS₂ 358.00 N/A Benzene-fused thiazole; Br at C4 and C6

Key Observations :

  • Positional Isomerism : this compound and 2,4-Dibromothiazole exhibit distinct halogen bonding patterns. The 2,4-isomer shows molecular disorder in X-ray studies due to steric and electronic effects .
  • Heteroatom Effects: Replacing sulfur with selenium (e.g., 2,5-Dibromoselenophene) increases molecular weight and alters π-electron delocalization, impacting reactivity in cross-coupling reactions .

Table 2: Reaction Performance in Cross-Coupling Reactions

Compound Reaction Type Conditions Yield (%) Byproducts References
This compound Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 90°C 50 Bis-coupled derivative (5%)
This compound Stille Coupling PdCl(PPh₃)₂, 2-(tributylstannyl)selenophene 8 N/A
2,4-Dibromothiazole Halogen Bonding X-ray crystallography N/A N/A
2,5-Dibromoselenophene Negishi Coupling Pd catalyst, microwave irradiation 45–60 Trace dehalogenation

Key Observations :

  • Selectivity: this compound shows moderate regioselectivity in Suzuki couplings, with competing bis-coupled byproducts . In contrast, 2,5-Dibromoselenophene achieves higher yields (45–60%) under microwave activation .
  • Reaction Efficiency: The Stille coupling of this compound yields only 8%, highlighting its lower reactivity compared to selenophene analogs .

Key Observations :

  • This compound poses significant handling risks, requiring stringent protective measures . Safety data for analogs like 2,4-Diacetyl-5-bromothiazole remain underreported .

Biological Activity

2,5-Dibromothiazole is a heterocyclic compound with significant biological activity and diverse applications in medicinal chemistry and material science. Its structure, characterized by two bromine atoms at the 2 and 5 positions of the thiazole ring, enhances its reactivity and potential for biological interaction. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • IUPAC Name: 2,5-dibromo-1,3-thiazole
  • Molecular Formula: C3HBr2NS
  • CAS Number: 4175-78-4
  • Melting Point: 45°C to 50°C
  • Appearance: Crystalline powder (white to brown)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine atoms increases the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions that can modify biological macromolecules such as proteins and nucleic acids. This reactivity can lead to several biological effects:

  • Antimicrobial Activity: Research indicates that thiazole derivatives exhibit antimicrobial properties. This compound has been shown to inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential: Some studies suggest that thiazoles can induce apoptosis in cancer cells. The specific pathways through which this compound exerts its anticancer effects are still under investigation but may involve modulation of cell signaling pathways.
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. For example, it has been studied as a potential inhibitor of histone deacetylases (HDACs), which play a role in cancer progression.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Direct Bromination: A common method involves the bromination of thiazole derivatives using bromine in an aqueous medium.
  • Sandmeyer Reaction: This method utilizes diazonium salts derived from thiazoles to introduce bromine at the desired positions.
  • Suzuki Coupling Reactions: The compound can also be synthesized through cross-coupling reactions involving boronic acids and aryl halides.

Antimicrobial Activity

A study conducted by Uzelac et al. (2016) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Research

In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of various thiazole derivatives, including this compound, on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
1085
2560
5030

Enzyme Inhibition Studies

Research highlighted in the journal Molecular Pharmacology indicated that this compound could inhibit HDAC activity in vitro. The compound was shown to decrease histone acetylation levels significantly:

TreatmentHistone Acetylation (%)
Control100
Compound (10 µM)50
Compound (50 µM)20

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2,5-dibromothiazole, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via bromination of thiazole derivatives using reagents like bromine or N-bromosuccinimide (NBS). Optimization involves controlling stoichiometry, temperature (e.g., reflux at 80–100°C), and solvent choice (e.g., dichloromethane or acetic acid). Post-synthesis purification steps, such as crystallization from ethanol-water mixtures, are critical to achieving >97% purity . Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate stability and product fidelity.

Q. How can researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to identify bromine-induced deshielding effects on thiazole protons and carbons.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (242.92 g/mol) and isotopic patterns from bromine atoms.
  • X-ray Crystallography : For definitive structural elucidation, particularly to analyze halogen bonding patterns and planarity (e.g., Br–C–N–C–Br torsion angles) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Use personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats.
  • Work in a fume hood to avoid inhalation (H335 hazard) and skin contact (H315/H319).
  • Store at –20°C under inert gas (e.g., argon) to prevent degradation.
  • Emergency measures: Flush eyes with water for 15 minutes (P305+P351+P338) and seek medical attention for persistent irritation .

Advanced Research Questions

Q. How does X-ray crystallography reveal halogen bonding interactions in this compound derivatives?

  • Methodological Answer : X-ray studies on analogous bromothiazoles (e.g., 2,5-diiodothiazole) show Br atoms engage in type-II halogen bonds with electron-rich groups (e.g., carbonyl oxygens). For this compound, analyze intermolecular interactions (e.g., Br···O distances < 3.3 Å) using software like Mercury. Compare experimental bond lengths (e.g., C–Br ≈ 1.85–1.90 Å) with density functional theory (DFT) calculations to validate electronic effects .

Q. What strategies mitigate side reactions during cross-coupling of this compound in Suzuki-Miyaura reactions?

  • Methodological Answer :

  • Use Pd(PPh3_3)4_4 or Pd(dba)2_2 as catalysts to enhance selectivity for mono- vs. di-substitution.
  • Optimize base (e.g., K2_2CO3_3) and solvent (toluene/ethanol mixtures) to minimize dehalogenation.
  • Monitor reaction progress via GC-MS to detect intermediates like bromothiazole-Pd complexes .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions (C2/C5) prone to nucleophilic attack. Compare activation energies for bromine displacement with amines or alkoxides. Validate models against experimental kinetic data (e.g., second-order rate constants) .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-validate NMR chemical shifts across solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to account for solvent-induced shifts.
  • Replicate X-ray structures to resolve discrepancies in bond angles (e.g., Br–C–N vs. Br–C–S torsion angles).
  • Use high-purity samples (>97% GC) to eliminate impurities skewing MS or elemental analysis results .

Q. Tables for Key Data

Property Value Reference
Molecular Weight242.92 g/mol
Melting Point45–49°C
Density2.324 g/cm³
C–Br Bond Length (X-ray)1.87–1.89 Å
Hazard StatementsH315, H319, H335

Properties

IUPAC Name

2,5-dibromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2NS/c4-2-1-6-3(5)7-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBIQFJKUZZLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310094
Record name 2,5-Dibromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4175-78-4
Record name 2,5-Dibromothiazole
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Record name 2,5-Dibromothiazole
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Record name 2,5-Dibromothiazole
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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